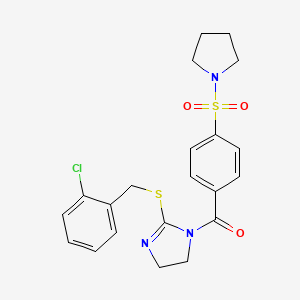
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C21H22ClN3O3S2 . It contains several functional groups, including a chlorobenzyl group, a thioimidazole group, a pyrrolidinylsulfonyl group, and a phenylmethanone group .
Molecular Structure Analysis
The molecular weight of this compound is 464 . It contains a variety of functional groups, which contribute to its complex structure. The presence of sulfur and nitrogen atoms suggests that it may form multiple hydrogen bonds, which could influence its physical and chemical properties .Aplicaciones Científicas De Investigación
Pharmacophore Design and Drug Discovery
Imidazole scaffolds, such as those in p38α MAP kinase inhibitors, are crucial in drug discovery, particularly for their role in inhibiting proinflammatory cytokine release. The design and synthesis of these inhibitors, which include tri- and tetra-substituted imidazole compounds, are targeted towards achieving high binding selectivity and potency by exploiting the ATP pocket of p38 MAP kinase. This approach has led to the development of selective inhibitors with potential therapeutic applications in inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antioxidant Activities and Potential Therapeutic Applications
Compounds with the chromone skeleton, which shares a common motif with imidazole derivatives, have been identified to exhibit significant antioxidant activities. This activity is essential for protecting against oxidative stress, a factor in many chronic diseases. Synthesized chromonyl-imidazolidinediones and related compounds have shown promising results in scavenging free radicals and reducing oxidative damage, highlighting their potential in developing therapies for conditions caused by oxidative stress (Kładna, Berczyński, Piechowska, Kruk, Aboul‐Enein, Ceylan-Unlusoy, Verspohl, & Ertan, 2014).
Environmental and Biotechnological Applications
Research on imidazole derivatives extends beyond pharmaceutical applications to environmental and biotechnological fields. For example, redox mediators involving imidazole derivatives can enhance the degradation efficiency of recalcitrant compounds in wastewater treatment. This enzymatic approach offers a novel pathway for the remediation of various organic pollutants, demonstrating the versatility of imidazole-related compounds in addressing environmental challenges (Husain & Husain, 2007).
Direcciones Futuras
Given the potential biological activity of this compound, future research could focus on exploring its interactions with various biological targets, as well as optimizing its synthesis and characterizing its physical and chemical properties . Further studies could also investigate its potential applications in fields such as medicine or materials science.
Propiedades
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c22-19-6-2-1-5-17(19)15-29-21-23-11-14-25(21)20(26)16-7-9-18(10-8-16)30(27,28)24-12-3-4-13-24/h1-2,5-10H,3-4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZSFUGQKDNPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



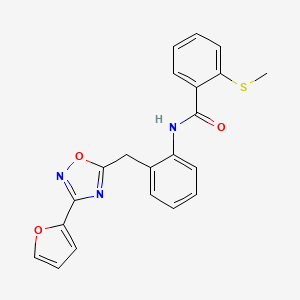

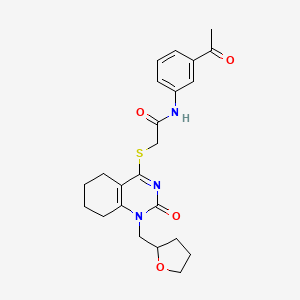
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide](/img/structure/B2753135.png)
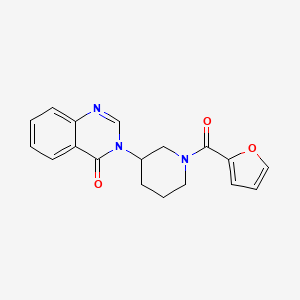
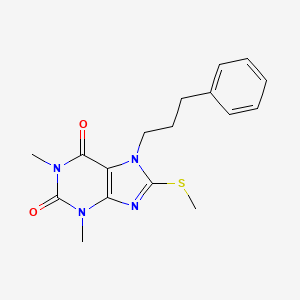
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2753141.png)
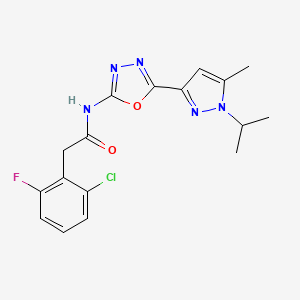
![3-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2753144.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2753145.png)
![3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2753146.png)
![5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2753147.png)